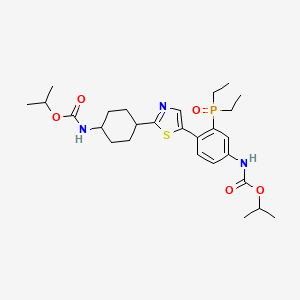
Rad51-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rad51-IN-6 is a small molecule inhibitor that targets the RAD51 protein, which plays a crucial role in the homologous recombination repair of DNA double-strand breaks
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rad51-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity for the RAD51 protein.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Rad51-IN-6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s activity.
Reduction: The addition of hydrogen or removal of oxygen can also modify the compound’s properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, potentially enhancing its efficacy or reducing side effects.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Applications De Recherche Scientifique
Rad51-IN-6 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA repair and the role of RAD51 in homologous recombination.
Biology: Researchers use this compound to investigate the cellular processes involved in DNA damage response and repair.
Medicine: The compound is being explored as a potential therapeutic agent for sensitizing cancer cells to treatments like chemotherapy and radiation therapy.
Industry: this compound could be used in the development of diagnostic tools and assays for detecting DNA repair deficiencies.
Mécanisme D'action
Rad51-IN-6 exerts its effects by binding to the RAD51 protein, inhibiting its ability to form nucleoprotein filaments on single-stranded DNA. This inhibition disrupts the homologous recombination repair pathway, leading to the accumulation of DNA damage in cancer cells. The molecular targets and pathways involved include:
RAD51 Protein: The primary target of this compound.
Homologous Recombination Pathway: The pathway disrupted by the inhibition of RAD51, leading to increased sensitivity to DNA-damaging agents.
Comparaison Avec Des Composés Similaires
Rad51-IN-6 can be compared with other RAD51 inhibitors and DNA repair inhibitors:
Similar Compounds: Other RAD51 inhibitors include B02 and RI-1, which also target the RAD51 protein but may have different binding affinities and specificities.
Uniqueness: this compound is unique in its specific binding mode and its potential to be used in combination with other cancer therapies to enhance their efficacy.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and medical fields.
Propriétés
Formule moléculaire |
C27H40N3O5PS |
|---|---|
Poids moléculaire |
549.7 g/mol |
Nom IUPAC |
propan-2-yl N-[3-diethylphosphoryl-4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H40N3O5PS/c1-7-36(33,8-2)23-15-21(30-27(32)35-18(5)6)13-14-22(23)24-16-28-25(37-24)19-9-11-20(12-10-19)29-26(31)34-17(3)4/h13-20H,7-12H2,1-6H3,(H,29,31)(H,30,32) |
Clé InChI |
NFBJDFHJSJHCAT-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)C1=C(C=CC(=C1)NC(=O)OC(C)C)C2=CN=C(S2)C3CCC(CC3)NC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

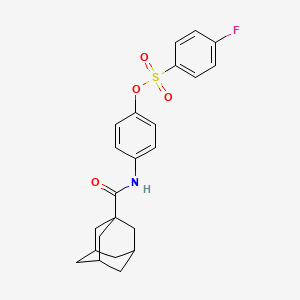
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
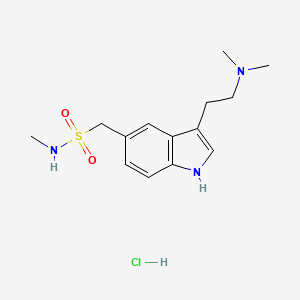
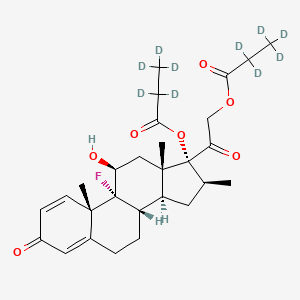
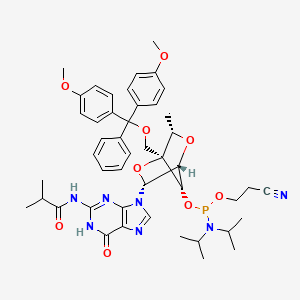

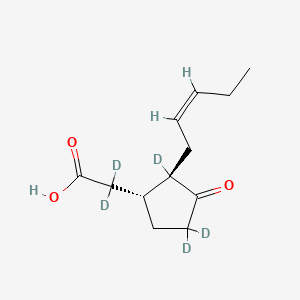
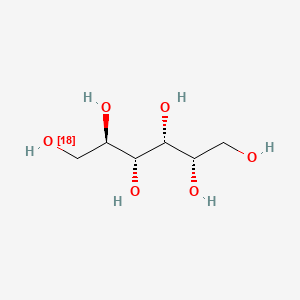

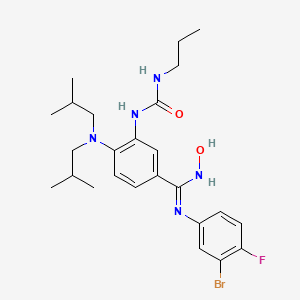
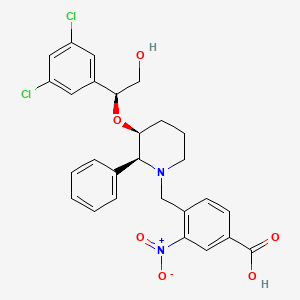
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
